![molecular formula C31H22N2O2 B283067 3'-(2-Phenylethenyl)-1',4'-diphenylspiro[indan-2,5'-[2]pyrazoline]-1,3-dione](/img/structure/B283067.png)
3'-(2-Phenylethenyl)-1',4'-diphenylspiro[indan-2,5'-[2]pyrazoline]-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3'-(2-Phenylethenyl)-1',4'-diphenylspiro[indan-2,5'-[2]pyrazoline]-1,3-dione, also known as SPDP, is a novel spiro-pyrazoline derivative that has gained attention in recent years due to its potential applications in various scientific fields. This compound has been synthesized through several methods and has shown promising results in various scientific research studies.
Mecanismo De Acción
The mechanism of action of 3'-(2-Phenylethenyl)-1',4'-diphenylspiro[indan-2,5'-[2]pyrazoline]-1,3-dione is not fully understood. However, it is believed that 3'-(2-Phenylethenyl)-1',4'-diphenylspiro[indan-2,5'-[2]pyrazoline]-1,3-dione exerts its biological activities through the modulation of various cellular pathways. For example, in anticancer studies, 3'-(2-Phenylethenyl)-1',4'-diphenylspiro[indan-2,5'-[2]pyrazoline]-1,3-dione has been shown to induce apoptosis, inhibit cell proliferation, and inhibit the migration and invasion of cancer cells. In antimicrobial studies, 3'-(2-Phenylethenyl)-1',4'-diphenylspiro[indan-2,5'-[2]pyrazoline]-1,3-dione has been shown to disrupt the cell membrane of bacteria, leading to cell death.
Biochemical and Physiological Effects:
3'-(2-Phenylethenyl)-1',4'-diphenylspiro[indan-2,5'-[2]pyrazoline]-1,3-dione has been shown to have various biochemical and physiological effects. In anticancer studies, 3'-(2-Phenylethenyl)-1',4'-diphenylspiro[indan-2,5'-[2]pyrazoline]-1,3-dione has been shown to decrease the expression of anti-apoptotic proteins and increase the expression of pro-apoptotic proteins. In antimicrobial studies, 3'-(2-Phenylethenyl)-1',4'-diphenylspiro[indan-2,5'-[2]pyrazoline]-1,3-dione has been shown to disrupt the cell membrane of bacteria, leading to cell death. In anti-inflammatory studies, 3'-(2-Phenylethenyl)-1',4'-diphenylspiro[indan-2,5'-[2]pyrazoline]-1,3-dione has been shown to inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3'-(2-Phenylethenyl)-1',4'-diphenylspiro[indan-2,5'-[2]pyrazoline]-1,3-dione has several advantages and limitations for lab experiments. One advantage is its high purity and yield, which allows for reproducibility and scalability. Another advantage is its versatility, as it can be used in various scientific fields. However, one limitation is its limited solubility in water, which can make it challenging to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3'-(2-Phenylethenyl)-1',4'-diphenylspiro[indan-2,5'-[2]pyrazoline]-1,3-dione. One direction is the development of 3'-(2-Phenylethenyl)-1',4'-diphenylspiro[indan-2,5'-[2]pyrazoline]-1,3-dione-based fluorescent probes for the detection of metal ions. Another direction is the investigation of 3'-(2-Phenylethenyl)-1',4'-diphenylspiro[indan-2,5'-[2]pyrazoline]-1,3-dione's potential as an acetylcholinesterase inhibitor for the treatment of Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of 3'-(2-Phenylethenyl)-1',4'-diphenylspiro[indan-2,5'-[2]pyrazoline]-1,3-dione and its potential applications in various scientific fields.
Métodos De Síntesis
3'-(2-Phenylethenyl)-1',4'-diphenylspiro[indan-2,5'-[2]pyrazoline]-1,3-dione can be synthesized through several methods, including the one-pot reaction of indan-2,5-dione, hydrazine hydrate, and chalcone in ethanol under reflux conditions. Another method involves the reaction of indan-2,5-dione, hydrazine hydrate, and chalcone in the presence of a catalytic amount of p-toluenesulfonic acid in ethanol at room temperature. These methods have been optimized to yield high purity and yield of 3'-(2-Phenylethenyl)-1',4'-diphenylspiro[indan-2,5'-[2]pyrazoline]-1,3-dione.
Aplicaciones Científicas De Investigación
3'-(2-Phenylethenyl)-1',4'-diphenylspiro[indan-2,5'-[2]pyrazoline]-1,3-dione has shown potential applications in various scientific fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 3'-(2-Phenylethenyl)-1',4'-diphenylspiro[indan-2,5'-[2]pyrazoline]-1,3-dione has been studied for its anticancer, antimicrobial, and anti-inflammatory activities. It has also been investigated for its ability to inhibit acetylcholinesterase, an enzyme that plays a crucial role in the pathogenesis of Alzheimer's disease. In material science, 3'-(2-Phenylethenyl)-1',4'-diphenylspiro[indan-2,5'-[2]pyrazoline]-1,3-dione has been used as a fluorescent probe for the detection of metal ions. In environmental science, 3'-(2-Phenylethenyl)-1',4'-diphenylspiro[indan-2,5'-[2]pyrazoline]-1,3-dione has been studied for its ability to remove heavy metals from contaminated water.
Propiedades
Fórmula molecular |
C31H22N2O2 |
|---|---|
Peso molecular |
454.5 g/mol |
Nombre IUPAC |
1,4-diphenyl-3-[(E)-2-phenylethenyl]spiro[4H-pyrazole-5,2//'-indene]-1//',3//'-dione |
InChI |
InChI=1S/C31H22N2O2/c34-29-25-18-10-11-19-26(25)30(35)31(29)28(23-14-6-2-7-15-23)27(21-20-22-12-4-1-5-13-22)32-33(31)24-16-8-3-9-17-24/h1-21,28H/b21-20+ |
Clave InChI |
QLZXQCIDILRCQO-QZQOTICOSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C2=NN(C3(C2C4=CC=CC=C4)C(=O)C5=CC=CC=C5C3=O)C6=CC=CC=C6 |
SMILES |
C1=CC=C(C=C1)C=CC2=NN(C3(C2C4=CC=CC=C4)C(=O)C5=CC=CC=C5C3=O)C6=CC=CC=C6 |
SMILES canónico |
C1=CC=C(C=C1)C=CC2=NN(C3(C2C4=CC=CC=C4)C(=O)C5=CC=CC=C5C3=O)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-nitronaphthalen-1-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B282988.png)
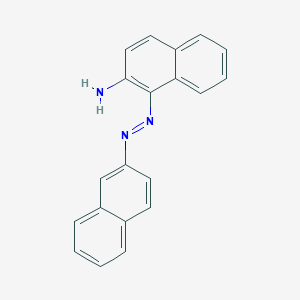
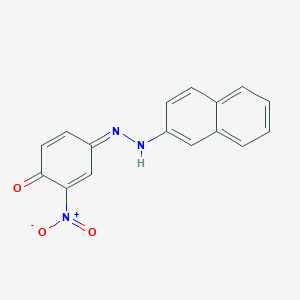
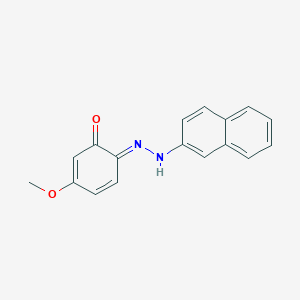
![4-[(1-Bromo-2-naphthyl)diazenyl]phenyl methyl ether](/img/structure/B282992.png)
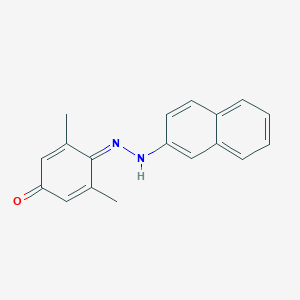
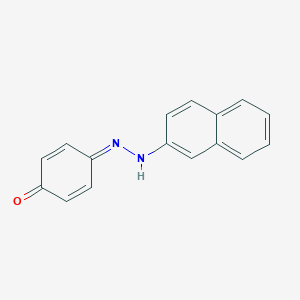
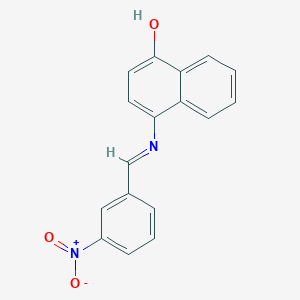
![1-[(2-Chloro-5-methylanilino)sulfanyl]-2,4-dinitrobenzene](/img/structure/B282996.png)
![1-Chloro-4-methyl-2-{[(2-nitrophenyl)sulfanyl]amino}benzene](/img/structure/B282997.png)
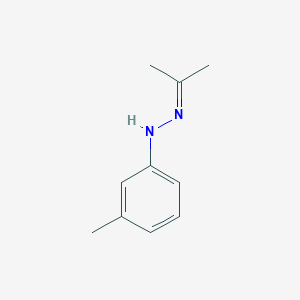
![4-Chloro-1-methyl-2-{[(2-nitrophenyl)sulfanyl]amino}benzene](/img/structure/B283001.png)
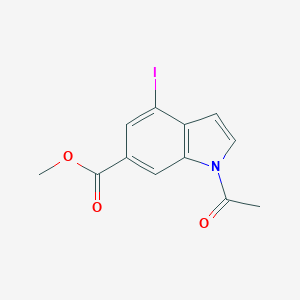
![N-[1-benzyl-2-(1H-imidazol-1-yl)-2-oxoethyl]-N-tritylamine](/img/structure/B283003.png)